molecular formula C28H39F3O8 B15062591 (Z)-3-hydroxy-2-(hydroxymethyl)-2-methylpropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate

(Z)-3-hydroxy-2-(hydroxymethyl)-2-methylpropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate

Cat. No.: B15062591
M. Wt: 560.6 g/mol
InChI Key: KDOUBHXASQQOQI-MAHLJWHVSA-N
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Description

The compound “(Z)-3-hydroxy-2-(hydroxymethyl)-2-methylpropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate)” is a complex organic molecule with multiple functional groups, including hydroxyl groups, a trifluoromethyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the trifluoromethyl phenoxy group, and the esterification process. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form alcohols.

    Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: It may have potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the trifluoromethyl phenoxy group may play a crucial role in its binding affinity and activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-hydroxy-2-(hydroxymethyl)-2-methylpropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate
  • (Z)-3-hydroxy-2-(hydroxymethyl)-2-methylpropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(4-methylphenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate

Uniqueness

The presence of the trifluoromethyl group in the compound makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, stability, and reactivity.

Properties

Molecular Formula

C28H39F3O8

Molecular Weight

560.6 g/mol

IUPAC Name

[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C28H39F3O8/c1-27(16-32,17-33)18-39-26(37)10-5-3-2-4-9-22-23(25(36)14-24(22)35)12-11-20(34)15-38-21-8-6-7-19(13-21)28(29,30)31/h2,4,6-8,11-13,20,22-25,32-36H,3,5,9-10,14-18H2,1H3/b4-2-,12-11+/t20-,22-,23-,24+,25-/m1/s1

InChI Key

KDOUBHXASQQOQI-MAHLJWHVSA-N

Isomeric SMILES

CC(CO)(CO)COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Canonical SMILES

CC(CO)(CO)COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Origin of Product

United States

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